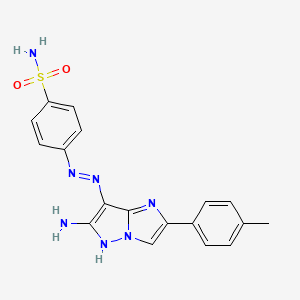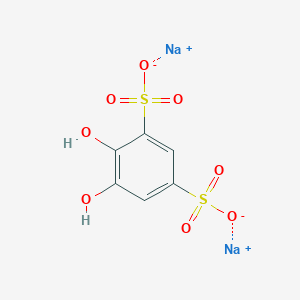
disodium;4,5-dihydroxybenzene-1,3-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;4,5-dihydroxybenzene-1,3-disulfonate is a chemical compound known for its antioxidant properties. It is structurally similar to vitamin E and is often used as a superoxide anion scavenger.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium;4,5-dihydroxybenzene-1,3-disulfonate can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating catechol with sulfuric acid to introduce sulfonic acid groups at the 1,3-positions. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the controlled sulfonation of catechol, followed by purification and crystallization to obtain the final product. The compound is then dried and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;4,5-dihydroxybenzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl and sulfonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and semiquinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Disodium;4,5-dihydroxybenzene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a colorimetric reagent for detecting metals such as iron, manganese, titanium, and molybdenum.
Biology: Acts as a superoxide anion scavenger to study reactive oxygen species (ROS) in biological systems.
Medicine: Investigated for its potential antioxidant properties and its role in reducing oxidative stress.
Industry: Used as a complexing agent in various industrial processes
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It scavenges superoxide anions by donating electrons, thereby neutralizing reactive oxygen species. This process involves the formation of semiquinone radicals, which are further stabilized by the sulfonate groups. The molecular targets include various ROS, and the pathways involved are related to oxidative stress reduction .
Comparación Con Compuestos Similares
Disodium;4,5-dihydroxybenzene-1,3-disulfonate is unique due to its dual hydroxyl and sulfonate groups, which enhance its solubility and reactivity. Similar compounds include:
1,2-Dihydroxybenzene-3,5-disulfonic acid disodium salt: Similar structure but different sulfonation pattern.
4,5-Dihydroxybenzene-1,3-disulfonic acid: The free acid form of the compound.
Catechol-3,5-disulfonic acid: Another sulfonated derivative of catechol
Propiedades
Fórmula molecular |
C6H4Na2O8S2 |
|---|---|
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
disodium;4,5-dihydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
Clave InChI |
ISWQCIVKKSOKNN-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


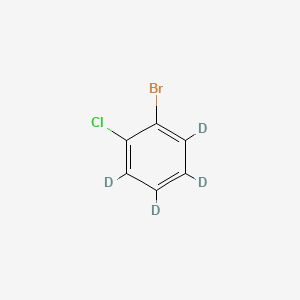
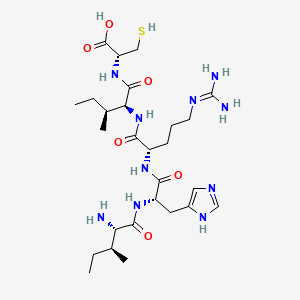
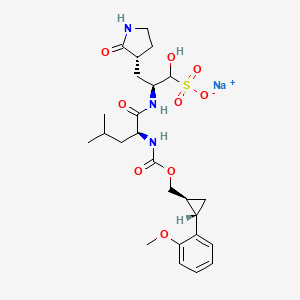








![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)

